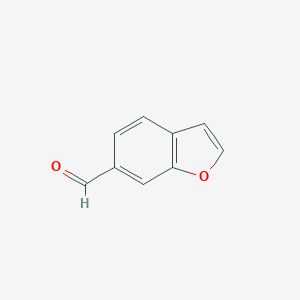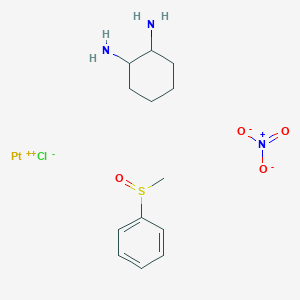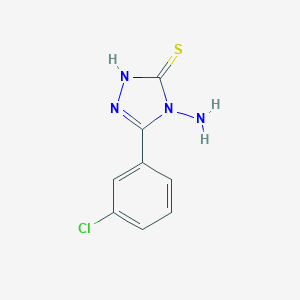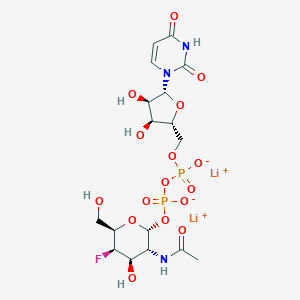
Udp-adfg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-ADFG, also known as uridine diphosphate-activated fluorescent glucose, is a fluorescent glucose analogue that has been widely used as a tool for studying glucose metabolism. This compound has been used in various scientific research applications, including metabolic imaging, glucose uptake assays, and glucose transport studies.
Wissenschaftliche Forschungsanwendungen
UDP-ADFG has been widely used in scientific research applications. One of the primary applications of UDP-ADFG is metabolic imaging, which allows researchers to visualize glucose uptake and metabolism in living cells and tissues. UDP-ADFG has also been used in glucose uptake assays to measure glucose uptake in cells and tissues. Additionally, UDP-ADFG has been used in glucose transport studies to investigate the mechanisms of glucose transport across cell membranes.
Wirkmechanismus
UDP-ADFG is a fluorescent glucose analogue that is taken up by cells via glucose transporters. Once inside the cell, UDP-ADFG is phosphorylated by hexokinase to form UDP-ADFG-6-phosphate, which cannot be further metabolized. The fluorescence of UDP-ADFG is quenched when it is phosphorylated, allowing researchers to measure the amount of UDP-ADFG uptake and metabolism in cells and tissues.
Biochemical and Physiological Effects:
UDP-ADFG has been shown to have minimal effects on cellular metabolism and physiology. Studies have shown that UDP-ADFG is taken up and metabolized similarly to glucose, and does not significantly alter cellular metabolism or physiology.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of UDP-ADFG is its ability to visualize glucose uptake and metabolism in living cells and tissues. Additionally, UDP-ADFG is a non-radioactive alternative to traditional glucose uptake assays, which use radioactive glucose analogues. However, UDP-ADFG has some limitations. For example, UDP-ADFG is not metabolized beyond UDP-ADFG-6-phosphate, which may limit its usefulness in investigating downstream metabolic pathways.
Zukünftige Richtungen
There are several future directions for UDP-ADFG research. One area of research is the development of new fluorescent glucose analogues with improved properties, such as increased uptake or sensitivity. Another area of research is the application of UDP-ADFG in disease models, such as cancer or diabetes, to investigate glucose metabolism in these conditions. Additionally, UDP-ADFG may be used in combination with other imaging techniques, such as magnetic resonance imaging (MRI) or positron emission tomography (PET), to provide a more comprehensive understanding of glucose metabolism in vivo.
In conclusion, UDP-ADFG is a fluorescent glucose analogue that has been widely used in scientific research applications. Its ability to visualize glucose uptake and metabolism in living cells and tissues has made it a valuable tool for investigating glucose metabolism. While UDP-ADFG has some limitations, its potential for future research in disease models and in combination with other imaging techniques is promising.
Synthesemethoden
UDP-ADFG is synthesized by reacting Udp-adfg diphosphate (UDP) with a fluorescent glucose analogue, such as 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose). The reaction yields UDP-ADFG, which is purified using high-performance liquid chromatography (HPLC).
Eigenschaften
CAS-Nummer |
120596-20-5 |
|---|---|
Produktname |
Udp-adfg |
Molekularformel |
C17H24FLi2N3O16P2 |
Molekulargewicht |
621.3 g/mol |
IUPAC-Name |
dilithium;[(2R,3R,4R,5R,6R)-3-acetamido-5-fluoro-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H26FN3O16P2.2Li/c1-6(23)19-11-13(26)10(18)7(4-22)35-16(11)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)21-3-2-9(24)20-17(21)28;;/h2-3,7-8,10-16,22,25-27H,4-5H2,1H3,(H,19,23)(H,29,30)(H,31,32)(H,20,24,28);;/q;2*+1/p-2/t7-,8-,10+,11-,12-,13+,14-,15-,16-;;/m1../s1 |
InChI-Schlüssel |
OTBRGDFQLVWGHJ-XQVCRSSRSA-L |
Isomerische SMILES |
[Li+].[Li+].CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)F)O |
SMILES |
[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)F)O |
Kanonische SMILES |
[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)F)O |
Synonyme |
UDP-ADFG uridine 5'-(2-acetamido-2,4-dideoxy-4-fluoro-alpha-D-galactopyranosyl)diphosphate uridine 5'-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)
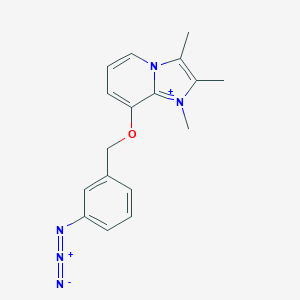
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)
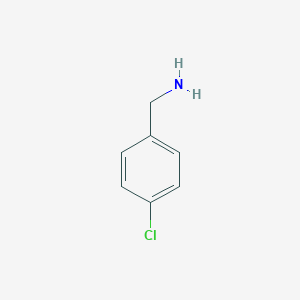
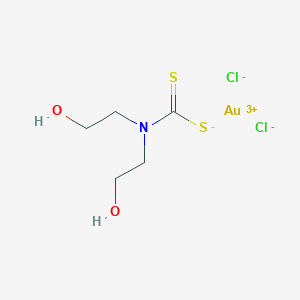
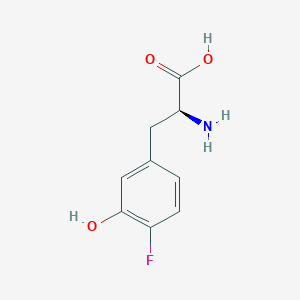
![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)
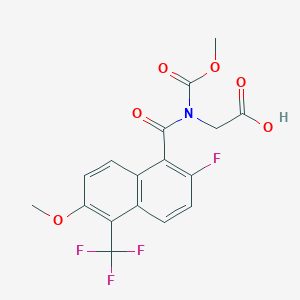
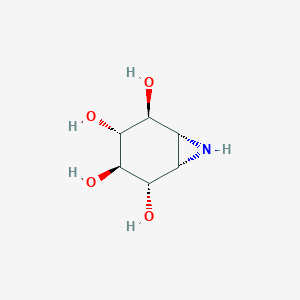
![1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene](/img/structure/B54540.png)
![(2S,3S,3aS,6S,7S,7aS)-2-hydroxy-2,3,7-trimethyl-6-(1-phenylmethoxypropan-2-yl)-3a,6,7,7a-tetrahydro-3H-furo[3,2-c]pyran-4-one](/img/structure/B54542.png)
